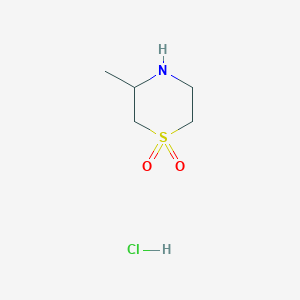
3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Overview
Description
3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound that has been used extensively in scientific research. This compound is also known as MTMD hydrochloride and is a thiol-containing heterocyclic compound. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Thiomorpholinone Derivatives
Thiomorpholinone derivatives, including 3-Methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride, are synthesized through cycloaddition reactions. The base-mediated [3 + 3] cycloaddition reaction between aza-oxyallyl cations and 1,4-dithiane-2,5-diols provides an efficient pathway to produce these compounds under mild conditions. This method offers broad substrate scope and short reaction times, allowing the resulting products to be easily converted into other valuable heterocyclic compounds such as 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones (Xie et al., 2020).
Medicinal Chemistry Building Blocks
Thiomorpholines, including 3-Methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride, serve as crucial building blocks in medicinal chemistry. Their importance is highlighted by the development of novel bridged bicyclic thiomorpholines, which exhibit interesting biological profiles and have entered human clinical trials. The synthesis of these compounds from inexpensive starting materials showcases their potential in drug discovery and development (Walker & Rogier, 2013).
Antimicrobial Activity
Thiomorpholine derivatives, synthesized through nucleophilic substitution reactions, exhibit promising antimicrobial properties. This research focuses on developing potent bioactive molecules with reduced toxicity and improved availability. The antimicrobial activity of these compounds underscores their potential in addressing drug resistance and enhancing therapeutic strategies (Kardile & Kalyane, 2010).
properties
IUPAC Name |
3-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-4-9(7,8)3-2-6-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMVGYKZNPZHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
CAS RN |
1803599-79-2 | |
| Record name | 3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B1431871.png)
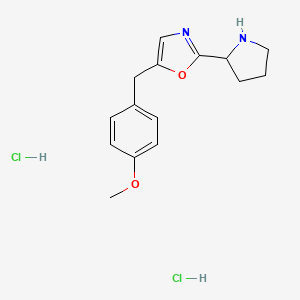
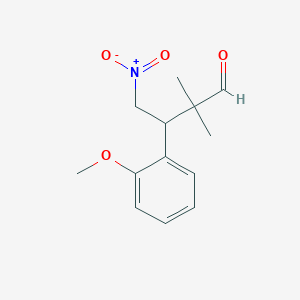



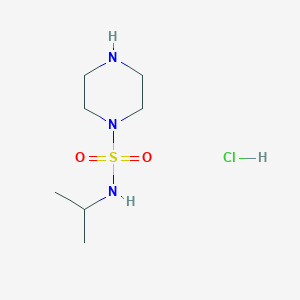
![4-[(Ethylsulfamoyl)amino]benzoic acid](/img/structure/B1431880.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1431881.png)
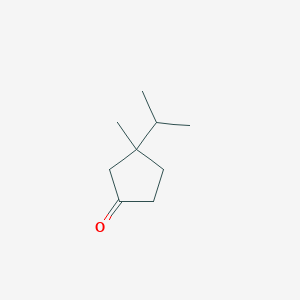
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431888.png)
![1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride](/img/structure/B1431890.png)

